molecular formula C17H13FN2O2 B15201975 4,5-Dihydro-1-(3-fluorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole CAS No. 76099-10-0

4,5-Dihydro-1-(3-fluorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole

Cat. No.: B15201975
CAS No.: 76099-10-0
M. Wt: 296.29 g/mol
InChI Key: RDJZPACKCBDPPF-UHFFFAOYSA-N
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Description

4,5-Dihydro-1-(3-fluorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is a complex heterocyclic compound It features a unique structure that includes an oxazepine ring fused with a benzimidazole moiety, and a fluorophenyl group attached to the oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1-(3-fluorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with the benzimidazole core.

    Formation of the Oxazepine Ring: The oxazepine ring can be formed by cyclization reactions involving the benzimidazole core and suitable reagents such as epoxides or aziridines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and oxazepine rings.

    Reduction: Reduction reactions can occur, especially at the fluorophenyl group, leading to the formation of various reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzimidazole and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions (acidic, basic, or neutral).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

4,5-Dihydro-1-(3-fluorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structure and biological activity.

    Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: Use as a probe to study various biochemical pathways and mechanisms.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1-(3-fluorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with a benzimidazole core, such as albendazole and mebendazole, which are used as antiparasitic agents.

    Oxazepine Derivatives: Compounds with an oxazepine ring, such as oxcarbazepine, which is used as an anticonvulsant.

Uniqueness

4,5-Dihydro-1-(3-fluorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is unique due to its combined structural features of benzimidazole and oxazepine rings, along with the presence of a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

76099-10-0

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

1-(3-fluorophenyl)-14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene

InChI

InChI=1S/C17H13FN2O2/c18-12-5-3-4-11(8-12)17-16-19-14-6-1-2-7-15(14)20(16)9-13(22-17)10-21-17/h1-8,13H,9-10H2

InChI Key

RDJZPACKCBDPPF-UHFFFAOYSA-N

Canonical SMILES

C1C2COC(O2)(C3=NC4=CC=CC=C4N31)C5=CC(=CC=C5)F

Origin of Product

United States

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